molecular formula C22H23N3O4S3 B2707339 N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-18-1

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2707339
CAS RN: 851783-18-1
M. Wt: 489.62
InChI Key: PFMJMKIGDGEERT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a thiophene ring, a pyrazole ring, and a phenyl ring, all of which are common structures in organic chemistry. Thiophene is a five-membered ring with one sulfur atom, pyrazole is a five-membered ring with two nitrogen atoms, and phenyl is a six-membered carbon ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of any substituents. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer and Antiviral Properties

Research has identified derivatives of this compound as potential anticancer and antiviral agents. For instance, a study focused on the synthesis and characterization of Celecoxib derivatives, including sulfonamide compounds, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The findings suggested that specific derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or Celecoxib. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral applications (Ş. Küçükgüzel et al., 2013).

Antioxidant and Enzyme Inhibition

Further studies on new sulfonamides have revealed their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Notably, specific compounds were identified as leaders in anticancer activities based on their Potency-Selectivity Expression (PSE) values. These findings highlight the compound's potential in developing new anticancer drug candidates and enzyme inhibitors (H. Gul et al., 2018).

Analgesic and Anti-inflammatory Applications

The compound's derivatives have also been investigated for their analgesic and anti-inflammatory properties. Microwave-assisted synthesis of new sulfonamides led to the identification of compounds with significant cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. This suggests their potential use in managing pain and inflammation (H. Gul et al., 2017).

Neuroprotective and Antidepressant Effects

Moreover, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed their potential as antidepressant medications. Preclinical evaluations showed significant reductions in immobility time in animal models, comparable to standard treatments, without affecting baseline locomotion. This indicates the compound's potential role in developing new treatments for depression (B. Mathew et al., 2014).

Mechanism of Action

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Some sulfonamides are known to have risks of side effects or toxicity, and appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research would depend on the biological activity of the compound. If it shows promising activity in a particular area (such as antimicrobial or anticancer activity), then future research could focus on optimizing the structure for increased potency, improving the selectivity, or investigating the mechanism of action .

properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S3/c1-3-31(26,27)24-18-7-4-6-17(14-18)20-15-21(22-8-5-13-30-22)25(23-20)32(28,29)19-11-9-16(2)10-12-19/h4-14,21,24H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJMKIGDGEERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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